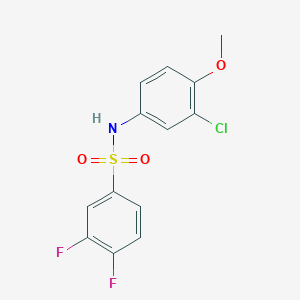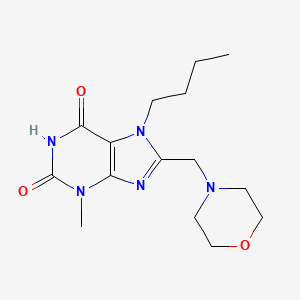![molecular formula C17H24N6 B5313649 2'-butyl-1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5313649.png)
2'-butyl-1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1H,1'H-2,4'-biimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-butyl-1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1H,1'H-2,4'-biimidazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BI-1, which is an abbreviation for 2,4'-Biimidazole-5,5'-dione, 1,1'-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethane]bis[1-butyl-].
Mecanismo De Acción
The mechanism of action of BI-1 involves the regulation of intracellular calcium homeostasis and the inhibition of endoplasmic reticulum (ER) stress-induced apoptosis. BI-1 regulates intracellular calcium homeostasis by interacting with the inositol 1,4,5-trisphosphate receptor (IP3R) and the ryanodine receptor (RyR) on the ER membrane. BI-1 inhibits ER stress-induced apoptosis by interacting with the ER chaperones such as BiP and GRP78.
Biochemical and Physiological Effects:
BI-1 has been found to have several biochemical and physiological effects. BI-1 regulates intracellular calcium homeostasis, which is critical for the proper functioning of various cellular processes. BI-1 also inhibits ER stress-induced apoptosis, which is a critical mechanism involved in several diseases such as neurodegenerative diseases and cancer. BI-1 has been found to protect cells from oxidative stress-induced cell death and ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BI-1 in lab experiments is its ability to regulate intracellular calcium homeostasis and inhibit ER stress-induced apoptosis. This makes it an ideal candidate for studying various cellular processes such as apoptosis, autophagy, and calcium signaling. However, one of the limitations of using BI-1 is its low solubility in aqueous solutions, which makes it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the use of BI-1 in scientific research. One of the future directions is the development of BI-1 analogs with improved solubility and bioavailability. Another future direction is the study of the role of BI-1 in other diseases such as diabetes, obesity, and inflammatory diseases. Additionally, the use of BI-1 in combination with other drugs for the treatment of various diseases such as cancer and cardiovascular disease is also a promising future direction.
Métodos De Síntesis
The synthesis method of BI-1 involves the reaction of 2,4'-biimidazole-5,5'-dione with 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine in the presence of a base such as sodium hydride. The reaction takes place in a solvent such as dimethylformamide or N-methylpyrrolidone.
Aplicaciones Científicas De Investigación
BI-1 has been extensively studied for its potential applications in various fields such as neuroprotection, cancer therapy, and cardiovascular disease. In neuroprotection, BI-1 has been found to protect neurons from apoptosis and oxidative stress-induced cell death. In cancer therapy, BI-1 has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In cardiovascular disease, BI-1 has been found to protect cardiomyocytes from ischemia-reperfusion injury.
Propiedades
IUPAC Name |
4-[2-[2-(2-butyl-1H-imidazol-5-yl)imidazol-1-yl]ethyl]-3,5-dimethyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6/c1-4-5-6-16-19-11-15(20-16)17-18-8-10-23(17)9-7-14-12(2)21-22-13(14)3/h8,10-11H,4-7,9H2,1-3H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFINPVYZZLSGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1)C2=NC=CN2CCC3=C(NN=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-N'-[4-(2-pyrrolidin-1-ylethyl)phenyl]sulfamide](/img/structure/B5313581.png)
![2-[2-(2-bromo-5-ethoxyphenyl)vinyl]quinoline](/img/structure/B5313584.png)

![diethyl 5-{[(propylamino)carbonyl]amino}isophthalate](/img/structure/B5313604.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5313608.png)
![2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5313611.png)
![N~1~-(1-ethyl-5-oxopyrrolidin-3-yl)-N~2~-[(4-fluoro-2-methylphenyl)sulfonyl]glycinamide](/img/structure/B5313613.png)
![5-{5-bromo-2-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5313627.png)

![4-(hydroxymethyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-azepanol](/img/structure/B5313652.png)
![2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5313658.png)
![N-(4-chlorophenyl)-6-(2,6-dimethylphenyl)-5,6-dihydropyrrolo[2,3-c]pyrazole-1(4H)-carboxamide](/img/structure/B5313671.png)